Cas no 371935-74-9 (PI-103)

PI-103 structure
Produktname:PI-103
PI-103 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- PI 103 hydrochloride
- PI-103
- 3-(4-morpholin-4-ylpyrido[2,3]furo[2,4-b]pyrimidin-2-yl)phenol
- 3-[4-(4-MORPHOLINYLPYRIDO)[3',2':4,5]FURO[3,2-D]PYRIMIDIN-2-YL]PHENOL HYDROCHLORIDE
- Name: Y 27632
- Phenol, 3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]-
- PI 103
- PI-103 (FREE BASE) (PI 103)
- X6K
- PI103
- 3-(4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol
- YQX02F616F
- AK163162
- 3-[4-(4-Morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol
- 3-(4-Morpholin-4-Ylpyrido[3',2':4,5]furo[3,2-D]pyrimidin-2-Yl)phenol
- Phenol, 3-(4-(4-morpholinyl)pyrido(3',2':4,5)furo(3,2-d)pyrimidin-2-yl)-
- s1038
- PIK-103
- NSC-776996
- BCP19373
- NCGC00187906-03
- 371935-74-9 (free base)
- NCGC00187906-01
- BRD-K67868012-003-01-5
- 3-[6-(morpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl]phenol
- NSC-759676
- BCP01923
- HMS3650M10
- 3-[4-(4-morpholinyl)-2-pyrido[2,3]furo[2,4-b]pyrimidinyl]phenol
- 3-(4-morpholinopyrido[2,3]furo[2,4-b]pyrimidin-2-yl)phenol
- compound 2 [PMID: 17601739]
- 3-(4-morpholin-4-ylpyrido[3 ,2 :4,5]furo[3,2-d]pyrimidin-2-yl)phenol
- MFCD11983145
- Kinome_3597
- CCG-101301
- SW218117-2
- AC-31514
- SCHEMBL258242
- HMS3654E09
- EX-A039
- BCPP000107
- SMR002530603
- CHEMBL573339
- HMS3295E19
- HY-10115
- 4l23
- FT-0712341
- 3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]
- cid_9884685
- AMY23717
- PI-103 HCl
- 3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol
- CHEBI:90524
- NSC776996
- HMS3244E11
- 3-(4-(4-morpholinyl)pyrido[3?,2?:4,5]furo[3,2-d]pyrimidin-2- yl)phenol
- NCGC00187906-02
- HMS3244E12
- DTXSID40190676
- mTOR Inhibitor, PI103
- MLS006010988
- AKOS024462563
- 371935-74-9
- 3-[6-(morpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol
- TUVCWJQQGGETHL-UHFFFAOYSA-N
- AS-16221
- UNII-YQX02F616F
- 3-[6-(morpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2,4,6,9,11-hexaen-4-yl]phenol
- 2x6k
- BDBM25045
- GTPL5701
- pyridofuropyrimidine derivative, 2
- 3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol
- NCGC00187906-15
- NSC759676
- SR-01000946304
- PI-103 hydrobromide
- HMS3244F11
- PI 103 hydrobromide
- CS-0127
- HMS3229C15
- PIK 103
- PI 3-K Inhibitor V
- Q27088379
- SR-01000946304-1
- 3-[4-(4-Morpholinylpyrido[3',2',4,5]furo[3,2-d]pyrimidin-2-yl]phenol
- 3-[6-(MORPHOLIN-4-YL)-8-OXA-3,5,10-TRIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-4-YL]PHENOL
- BRD-K67868012-001-07-6
- SDCCGSBI-0086698.P006
- 3-[4-Morpholin-4-ylpyrido[3',2':4,5]furo[3,2-d]pyriMidin-2-yl]phenol
- PI-103?
- BRD-K67868012-003-02-3
-
- MDL: MFCD11983145
- Inchi: 1S/C19H16N4O3/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23/h1-6,11,24H,7-10H2
- InChI-Schlüssel: TUVCWJQQGGETHL-UHFFFAOYSA-N
- Lächelt: O1C([H])([H])C([H])([H])N(C2C3=C(C4C([H])=C([H])C([H])=NC=4O3)N=C(C3C([H])=C([H])C([H])=C(C=3[H])O[H])N=2)C([H])([H])C1([H])[H]
Berechnete Eigenschaften
- Genaue Masse: 384.09900
- Monoisotopenmasse: 348.12224039g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 2
- Komplexität: 489
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 84.5
- XLogP3: 2.7
Experimentelle Eigenschaften
- Siedepunkt: 520.25°C at 760 mmHg
- PSA: 84.51000
- LogP: 3.84720
PI-103 Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
PI-103 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | P400000-250mg |
PI 103 |
371935-74-9 | 250mg |
$1642.00 | 2023-05-17 | ||
eNovation Chemicals LLC | D372374-50mg |
3-[4-(4-Morpholinylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol |
371935-74-9 | 98% | 50mg |
$220 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P11230-1mg |
PI-103 |
371935-74-9 | 1mg |
¥386.0 | 2021-09-08 | ||
Biosynth | WPA93574-5 mg |
PI-103 |
371935-74-9 | 5mg |
$225.25 | 2022-12-28 | ||
Ambeed | A344838-1mg |
3-(4-Morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol |
371935-74-9 | 98% | 1mg |
$18.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P11230-10mg |
PI-103 |
371935-74-9 | 10mg |
¥1446.0 | 2021-09-08 | ||
MedChemExpress | HY-10115-10mg |
PI-103 |
371935-74-9 | 98.93% | 10mg |
¥1550 | 2024-07-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6572-5mg |
PI-103 |
371935-74-9 | 98% | 5mg |
¥780.00 | 2023-09-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6572-100mg |
PI-103 |
371935-74-9 | 98% | 100mg |
¥5454.00 | 2023-09-10 | |
ChemScence | CS-0127-5mg |
PI-103 |
371935-74-9 | 98.93% | 5mg |
$66.0 | 2022-04-27 |
PI-103 Verwandte Literatur
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
Verwandte Kategorien
- Pharmazeutische und Biochemische Produkte medizinisch Zielklasse
- anderer Chemische Reagenzien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclen Furano[2,3-b]pyridine Furano[2,3-b]pyridine
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclen Furano[2,3-b]pyridine
371935-74-9 (PI-103) Verwandte Produkte
- 300670-46-6(3-(morpholine-4-sulfonyl)-N-(4-nitrophenyl)benzamide)
- 1005271-21-5(methyl 4-[5-benzyl-2-(4-chlorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate)
- 1806915-67-2(6-Chloro-2-cyano-4-(difluoromethyl)-3-nitropyridine)
- 2229573-88-8(4-(3-ethynylphenyl)methyl-4-methoxypiperidine)
- 868675-76-7(N-(6-acetamido-1,3-benzothiazol-2-yl)-4-{methyl(oxolan-2-yl)methylsulfamoyl}benzamide)
- 2287345-36-0(2-[3-(Phenylmethoxycarbonylamino)phenoxy]propanoic acid)
- 2648920-84-5((2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid)
- 1261645-21-9(3-(2,4,5-Trichlorophenyl)-6-(trifluoromethyl)pyridine-2-methanol)
- 2229473-24-7(3-(aminomethyl)-3-(5-methoxypyridin-3-yl)cyclobutan-1-ol)
- 2228452-04-6(2-(aminooxy)methyl-3-chlorophenol)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:371935-74-9)PI-103

Reinheit:99%/99%/99%
Menge:50mg/100mg/250mg
Preis ($):167.0/285.0/485.0
atkchemica
(CAS:371935-74-9)PI-103

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung